molecular formula C10H9N3O B3321149 3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile CAS No. 1313726-33-8

3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile

Cat. No.: B3321149
CAS No.: 1313726-33-8
M. Wt: 187.20 g/mol
InChI Key: UVWBBSDRIYTGJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a methoxymethyl group at the 3-position and a nitrile group at the 6-position.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-14-7-9-5-12-10-3-2-8(4-11)6-13(9)10/h2-3,5-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVWBBSDRIYTGJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CN=C2N1C=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001197868
Record name Imidazo[1,2-a]pyridine-6-carbonitrile, 3-(methoxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001197868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313726-33-8
Record name Imidazo[1,2-a]pyridine-6-carbonitrile, 3-(methoxymethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1313726-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,2-a]pyridine-6-carbonitrile, 3-(methoxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001197868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile typically involves a two-step one-pot method. The first step involves the reaction of 2-aminopyridine with N,N-dimethylformamide dimethyl acetal to form an intermediate. This intermediate is then condensed with bromoacetonitrile in the presence of a base to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes or receptors involved in disease processes. For example, it may inhibit the growth of Mycobacterium tuberculosis by targeting enzymes essential for bacterial survival . Additionally, it can modulate signaling pathways involved in cancer cell proliferation and apoptosis.

Comparison with Similar Compounds

Table 1: Comparison of Key Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Effects Purity (%) Source
Imidazo[1,2-a]pyridine-6-carbonitrile 106850-34-4 C₈H₅N₃ 143.15 Baseline nitrile; high polarity 98
3-Methylimidazo[1,2-a]pyridine-6-carbonitrile 247-79-0 C₉H₇N₃ 157.17 Increased hydrophobicity 95–98
3-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile 1360952-20-0 C₉H₇N₃O 173.17 Enhanced solubility via H-bonding 95
3-Bromoimidazo[1,2-a]pyridine-6-carbonitrile N/A C₈H₄BrN₃ 222.04 Halogenation for cross-coupling reactions N/A

Key Observations :

  • The methoxymethyl group (theoretical formula: C₁₀H₉N₃O) would increase molecular weight (~187.20 g/mol) and polarity compared to methyl or bromo analogs.
  • Nitrile groups at the 6-position contribute to a high polar surface area (41.09 Ų in the parent compound) , favoring membrane permeability in drug design.

Biological Activity

3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family, recognized for its diverse biological activities and potential applications in medicinal chemistry. The unique structural features of this compound make it a valuable scaffold in drug discovery, particularly in the development of therapeutics for various diseases.

  • Chemical Formula: C10H9N3O
  • Molecular Weight: 187.198 g/mol
  • CAS Number: 1313726-33-8

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to inhibit enzymes or receptors involved in disease processes. For instance, it may target enzymes essential for the survival of pathogens like Mycobacterium tuberculosis, thereby exhibiting potential as an antimicrobial agent .

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Antimicrobial Activity: The compound has demonstrated efficacy against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis (MDR-TB). In vitro studies have reported minimum inhibitory concentrations (MIC) ranging from 0.07 to 2.2 μM against MDR-TB strains .
  • Anticancer Properties: Preliminary studies have indicated cytotoxic effects against cancer cell lines. For example, cytotoxicity assays using HeLa cells revealed that several analogs of imidazo[1,2-a]pyridine derivatives exhibited half-maximal inhibitory concentrations (IC50) below 150 μM, suggesting significant potential for anticancer applications .
  • Antiviral Effects: Some derivatives have shown promise as antiviral agents, with ongoing investigations into their mechanisms of action against viral pathogens .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis is crucial for understanding how modifications to the imidazo[1,2-a]pyridine scaffold influence biological activity. For example, substituents at the C6 position have been linked to enhanced activity against specific targets. Compounds modified at this position have exhibited improved potency against both replicating and non-replicating Mycobacterium tuberculosis .

Case Studies and Research Findings

StudyFindings
Kazmierczak et al. (2017)Identified that 6-substituted imidazo[1,2-a]pyridine derivatives showed significant cytotoxicity against HeLa cells with IC50 values <150 μM .
Recent Advances in Imidazo[1,2-a]pyridine DerivativesReported that certain derivatives exhibit potent activity against MDR-TB with MIC values as low as 0.07 μM .
Pharmacological ReviewDiscussed a range of biological activities including anti-inflammatory and analgesic effects attributed to various imidazo[1,2-a]pyridine analogs .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 3-(methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile?

The synthesis typically involves condensation reactions between functionalized precursors under controlled conditions. For example:

  • Microwave-assisted synthesis (MAOS) using diglyme as a solvent under irradiation significantly reduces reaction time while maintaining yield .
  • Stepwise cyclization : A base-promoted reaction between 2-aminoimidazole derivatives and aliphatic 1,3-difunctional compounds (e.g., ketones or aldehydes) forms the imidazo[1,2-a]pyridine core. Subsequent functionalization (e.g., methoxymethylation and nitrile introduction) is achieved via nucleophilic substitution or oxidation .
  • Key parameters : Reaction temperature (reflux vs. microwave), solvent polarity (acetic anhydride/acetic acid mixtures), and catalyst choice (e.g., sodium acetate) critically influence regioselectivity and yield .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

  • IR spectroscopy : Confirms functional groups (e.g., nitrile stretch at ~2220 cm⁻¹ and methoxymethyl C-O stretch at ~1100 cm⁻¹) .
  • NMR spectroscopy :
    • ¹H NMR : Methoxymethyl protons appear as a singlet (~3.3–3.5 ppm), while aromatic protons in the imidazo[1,2-a]pyridine ring resonate between 6.5–8.5 ppm with coupling constants indicating substitution patterns .
    • ¹³C NMR : The nitrile carbon appears at ~115–120 ppm, and the methoxymethyl carbon at ~55–60 ppm .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ ion matching calculated m/z) .

Advanced Research Questions

Q. How can computational chemistry guide the optimization of synthetic routes for derivatives of this compound?

  • Reaction path searching : Quantum chemical calculations (e.g., DFT) model transition states to predict feasible reaction pathways and regioselectivity .
  • Solvent/catalyst screening : Molecular dynamics simulations assess solvent effects (e.g., diglyme’s polarity in MAOS) or catalyst-substrate interactions to enhance yield .
  • Example : ICReDD’s workflow combines computational predictions with experimental validation to reduce trial-and-error iterations .

Q. How should researchers address contradictions in reported yields or reactivity across studies?

  • Variable analysis : Compare reaction conditions (e.g., microwave vs. conventional heating in MAOS) , purity of precursors, or catalyst loading .
  • Case study : In imidazo[1,2-a]pyridine derivatives, yields vary from 57% to 68% depending on solvent choice (DMF/water vs. acetic anhydride) and reaction time .
  • Systematic optimization : Use design of experiments (DoE) to isolate critical factors (temperature, stoichiometry) and resolve discrepancies .

Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound’s derivatives?

  • Functional group modulation : Replace the methoxymethyl group with other substituents (e.g., ethoxy, halogen) to assess electronic effects on bioactivity .
  • Crystallography and Hirshfeld analysis : X-ray structures reveal non-covalent interactions (e.g., π-stacking, hydrogen bonding) influencing binding affinity .
  • Biological assays : Pair synthetic modifications with in vitro testing (e.g., antimicrobial or anticancer activity) to correlate structural changes with efficacy .

Q. How can heterogeneous reaction systems improve scalability for this compound?

  • Membrane separation : Integrate continuous-flow reactors with membrane technologies to isolate intermediates and reduce purification steps .
  • Solid-supported catalysts : Use immobilized catalysts (e.g., Pd/C on silica) to enhance recyclability and minimize metal contamination .

Methodological Notes

  • Data reproducibility : Always cross-validate spectral data (e.g., NMR, IR) with published reference values .
  • Safety protocols : Adhere to institutional chemical hygiene plans, especially when handling nitriles or reactive intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile
Reactant of Route 2
Reactant of Route 2
3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.